N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJVAJLJZIKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024777 | |
| Record name | N-Methyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96096-52-5 | |
| Record name | N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-isopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-ISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and Pharmacodynamics of N-Methyl-N-isopropyltryptamine (MiPT): A Technical Guide
Executive Summary
N-Methyl-N-isopropyltryptamine (MiPT) represents a critical structural pivot in the structure-activity relationship (SAR) of indolealkylamines. Unlike its dimethylated congener (DMT), which is orally inactive due to rapid first-pass metabolism, MiPT exhibits oral activity and a distinct qualitative profile. This guide synthesizes the physiochemical properties, receptor interaction profiles, and metabolic fate of MiPT. It distinguishes the base compound from its more commonly studied analogues (e.g., 5-MeO-MiPT) and provides actionable protocols for its characterization.[1]
Chemical Identity and Physiochemical Properties[2][3]
MiPT is a secondary amine tryptamine where the terminal nitrogen is substituted with one methyl group and one isopropyl group. This steric bulk at the nitrogen atom is the primary determinant of its unique pharmacokinetic (PK) profile compared to N,N-dimethyltryptamine (DMT).
| Property | Specification | Clinical Significance |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | Standard nomenclature for synthesis/regulatory filing. |
| Molecular Formula | C₁₄H₂₀N₂ | Base structure lacking ring substitutions (4-HO, 5-MeO). |
| Molar Mass | 216.32 g/mol | Relevant for molarity calculations in in vitro assays. |
| pKa (Predicted) | ~9.6 (Amine) | Predominantly ionized at physiological pH (7.4), affecting BBB permeability. |
| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity; sufficient for blood-brain barrier (BBB) crossing. |
| Solubility | Freebase: Insoluble in water; Soluble in EtOH, DCM. Fumarate/HCl salts: Water soluble. | Critical for formulation in in vivo rodent studies. |
Pharmacodynamics: Mechanism of Action
The pharmacodynamic (PD) profile of MiPT is defined by its interaction with the serotonin (5-HT) receptorome.[2] While direct binding data for base MiPT is less abundant than for 5-MeO-MiPT, foundational SAR studies by Repke et al. and modern screening by the NIMH PDSP allow for a precise characterization.
Receptor Binding Profile
MiPT functions as a partial agonist at the 5-HT2A receptor, the canonical target for psychedelic activity. The N-isopropyl substitution generally preserves 5-HT2A affinity while potentially increasing affinity for 5-HT1A receptors compared to N,N-dimethyl analogues.
-
Primary Target: 5-HT2A (Ki ≈ 10–100 nM range, inferred from SAR).
-
Secondary Targets: 5-HT1A, 5-HT2C, 5-HT2B.
-
Transporter Activity: Unlike monoamine releasers (e.g., MDMA), unsubstituted tryptamines like MiPT typically show low affinity for SERT, DAT, and NET, acting primarily as direct receptor ligands.
Functional Selectivity and Signaling
Upon binding to the 5-HT2A receptor, MiPT recruits G-proteins (specifically Gαq/11), initiating a signaling cascade that results in intracellular calcium mobilization.
Figure 1: Canonical Gq-mediated signaling pathway activated by MiPT at the 5-HT2A receptor.
Pharmacokinetics: ADME Profile
The defining feature of MiPT is its oral bioavailability . The isopropyl group provides steric hindrance that protects the terminal amine from rapid deamination by Monoamine Oxidase A (MAO-A).
Absorption and Distribution[4]
-
Route: Oral active (10–25 mg human dose).[2]
-
Onset (Tmax): 30–60 minutes.
-
Duration: 3–4 hours.
-
Distribution: Rapid distribution to the CNS is expected given the LogP (~2.5).
Metabolism (Biotransformation)
Metabolism occurs primarily in the liver via Cytochrome P450 enzymes. Based on recent microsome studies of the analogue 5-MeO-MiPT (Wang et al., 2024), the metabolic fate of base MiPT involves three primary pathways, excluding O-demethylation which is impossible for the unsubstituted ring.
-
N-Demethylation: Removal of the methyl group to form N-isopropyltryptamine (NiPT) .
-
Indole Hydroxylation: Hydroxylation at the 4, 5, 6, or 7 positions (forming HO-MiPT isomers). These are subsequently glucuronidated (Phase II).
-
N-Oxidation: Formation of MiPT-N-oxide .
Figure 2: Putative metabolic pathways of MiPT in human liver microsomes.
Experimental Protocols
To validate the PD/PK properties described above, the following standardized protocols are recommended.
5-HT2A Radioligand Binding Assay
Purpose: Determine the affinity (
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer; centrifuge at 40,000 x g. Resuspend pellet.
-
Ligand:
-Ketanserin (Antagonist) or -LSD (Agonist/High Affinity). Note: Agonist radioligands are preferred for predicting psychedelic potency. -
Incubation:
-
Mix: 50 µL Membrane prep + 50 µL Radioligand (0.5 nM) + 50 µL MiPT (varying concentrations
to M). -
Incubate for 60 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal)
Purpose: Assess intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Reaction Mix: PBS (pH 7.4), MgCl₂, NADPH-generating system.
-
Substrate: MiPT (1 µM final concentration).
-
Procedure:
-
Pre-incubate microsomes + MiPT for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge and analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).
-
Data Output: Plot ln(% remaining) vs. time to determine
and .
Toxicology and Safety Profile
While human LD50 data is absent, safety margins are extrapolated from rodent data on structural analogues.
-
Acute Toxicity: Tryptamines generally exhibit low physiological toxicity. The primary risks are behavioral (serotonin syndrome at massive doses) rather than organ failure.
-
MAO Interaction: Caution is required if combining with MAO Inhibitors (MAOIs). Although MiPT resists MAO breakdown, complete inhibition of MAO could dangerously elevate plasma concentrations and extend duration.
-
Cardiovascular: 5-HT2B agonism (common in tryptamines) presents a theoretical risk of valvulopathy with chronic, daily use, though acute risk is minimal.
References
-
Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1985).[3] Psychotomimetic N-methyl-N-isopropyltryptamines. Effects of variation of aromatic oxygen substituents. Journal of Medicinal Chemistry, 28(7), 892–896.[3] Link
-
Shulgin, A., & Shulgin, A. (1997).[2][4] TiHKAL: The Continuation. Transform Press. Entry #43 (MiPT). Link
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. Link
-
Wang, Y., et al. (2024). Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 241, 115987. Link
-
Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.[4] Psychopharmacology, 231(21), 4135–4144. Link
Sources
- 1. Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiPT - Wikipedia [en.wikipedia.org]
- 3. David Repke - Wikipedia [en.wikipedia.org]
- 4. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIME PubMed | Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry [unboundmedicine.com]
Methodological & Application
N-Methyl-N-isopropyltryptamine (MiPT): A Protocol for Dosage and Administration in Rodent Models
An Application Note for Preclinical Research
Introduction and Scientific Rationale
N-Methyl-N-isopropyltryptamine (MiPT) is a psychoactive substance of the tryptamine class, first described by David Repke and Alexander Shulgin.[1] It is distinguished by its N-methyl and N-isopropyl substitutions on the amino group of the tryptamine backbone.[2] The primary mechanism of action for its psychedelic effects is believed to be agonism at the serotonin 5-HT₂A receptor, a key target for classic psychedelics.[1] Human anecdotal reports and formal descriptions suggest a dose of 10-25 mg taken orally produces effects lasting 3-4 hours, characterized by significant cognitive and entheogenic changes with less prominent visual alterations compared to other tryptamines.[1][3]
The study of MiPT in animal models is a necessary step to systematically characterize its pharmacological profile, assess its safety, and explore its potential therapeutic applications. Animal models allow for controlled investigation of dose-response relationships, receptor engagement, and neural circuit modulation, which is not feasible in human subjects.[4] This document serves as a foundational guide, acknowledging the current literature gap and providing protocols extrapolated from research on closely related analogues, such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), and general principles of animal research.[5][6]
Ethical Considerations
All research involving animal models must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[7] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be paramount: researchers should replace animal use with alternatives where possible, reduce the number of animals to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.[8]
Pre-experimental Planning
Compound Sourcing and Purity
The source and purity of MiPT are critical for the reproducibility and validity of experimental results. Researchers should obtain MiPT from a reputable chemical supplier that provides a Certificate of Analysis (CoA) confirming its identity and purity (typically ≥98%) via methods such as NMR, LC-MS, and/or elemental analysis. For administration, the salt form (e.g., hydrochloride or fumarate) is often preferred due to its higher stability and solubility in aqueous vehicles compared to the freebase.
Vehicle Selection
The choice of vehicle is crucial for ensuring the compound is fully dissolved and delivered safely and effectively. Based on the properties of tryptamines and protocols for related compounds, several options are viable.[9][10]
-
0.9% Sterile Saline: The preferred vehicle for highly water-soluble salts. The solution should be pH-adjusted to physiological range (~7.4) if the dissolved compound significantly alters it.
-
Saline with a Co-solvent: For compounds with lower aqueous solubility, a co-solvent can be used. A common and effective vehicle used for 5-MeO-MiPT is a solution of 50% dimethyl sulfoxide (DMSO) in 0.9% saline.[10] However, DMSO can have its own biological effects, so a vehicle-only control group is mandatory.
-
Cyclodextrin-based Vehicles: Aqueous solutions of hydroxypropyl-β-cyclodextrin (HPβCD) can enhance the solubility of hydrophobic compounds for parenteral administration and are generally well-tolerated.
A small-scale solubility test should always be performed prior to preparing the final dosing solutions.
Dosage Calculation and Preparation
Interspecies Dose Estimation
Direct dosage data for MiPT in animals is lacking. Therefore, a logical starting point is to extrapolate from the known human oral dose range (10-25 mg) using body surface area (BSA) scaling, which is a more accurate method for interspecies dose conversion than simple weight-based scaling.[11][12]
The formula to convert a human dose to an animal equivalent dose (AED) is: AED (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ)[12]
Table 1: Body Surface Area Conversion Factors (Kₘ)
| Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ Factor (Weight/BSA) |
|---|---|---|---|
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Data adapted from FDA guidelines.[13][14]
Example Calculation (Human to Rat): Assuming an average human weight of 60 kg and a starting human oral dose of 15 mg:
-
Human dose in mg/kg: 15 mg / 60 kg = 0.25 mg/kg
-
Calculate Rat Equivalent Dose: 0.25 mg/kg × (37 / 6) ≈ 1.54 mg/kg
This calculated dose serves as a theoretical starting point. It is also informative to consider the dose ranges used for the structurally similar 5-MeO-MiPT in mice (0.01 mg/kg to 30 mg/kg, i.p.), which demonstrated a wide range of behavioral and physiological effects.[5][6]
Recommendation: For initial dose-finding studies, a logarithmic dose range is recommended, starting below the calculated equivalent dose and escalating. A suggested range for an initial study in rats or mice could be 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg .
Dosing Solution Preparation Protocol
This protocol describes the preparation of a 1 mg/mL MiPT HCl solution in 0.9% sterile saline.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to ensure sterility for parenteral administration.[15]
-
Calculation: Determine the total volume of solution needed. For example, for 10 rats (avg. 250g) at a 1 mg/kg dose with an injection volume of 1 mL/kg, you need 2.5 mL total. Prepare at least 3 mL to account for hub loss.
-
Weighing: Accurately weigh 3.0 mg of MiPT HCl using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile vial. Using a sterile syringe and needle, add 3.0 mL of 0.9% sterile saline to the vial.
-
Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect for any particulate matter.
-
Filtration (Optional but Recommended): For intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.[15]
-
Labeling: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store appropriately (typically protected from light at 4°C for short-term storage).
Administration Protocols in Rodent Models
The choice of administration route significantly impacts the pharmacokinetics (e.g., absorption rate, bioavailability) of the compound.[16] The following are standard procedures for common routes.
General Restraint and Handling
Proper handling and restraint are essential to minimize stress to the animal and ensure accurate, safe administration.[17] Acclimatize animals to handling for several days before the experiment begins. Use firm but gentle restraint techniques appropriate for the species and injection route.
Intraperitoneal (IP) Injection
IP injection offers rapid absorption and is technically simpler than intravenous administration in rodents.[18]
-
Restraint: Securely restrain the mouse or rat to expose the abdomen. For rats, this may require two hands or a specialized restraint device.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle. Aspirate slightly to ensure no blood or urine is drawn, then inject the calculated volume.
-
Volume: Recommended maximum IP injection volume is 10 mL/kg for rats and 20 mL/kg for mice.[15]
Subcutaneous (SC) Injection
SC administration results in slower, more sustained absorption compared to IP.
-
Restraint: Place the animal on a flat surface.
-
Injection Site: Grasp the loose skin over the interscapular (nape of the neck) region to form a "tent."
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Aspirate to check for blood, then inject the solution.
-
Volume: The typical maximum volume is 5-10 mL/kg per site.[15]
Oral Gavage (PO)
This route mimics human oral consumption but requires skill to perform correctly without causing injury.[19]
-
Equipment: Use a flexible or rigid gavage needle with a ball tip appropriate for the animal's size.
-
Restraint: Firmly restrain the animal in an upright position.
-
Procedure: Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus into the stomach. Do not force the tube; if resistance is met or the animal shows respiratory distress, withdraw and restart.
-
Volume: Maximum recommended gavage volume is typically 5 mL/kg.[15]
Proposed Behavioral Assessment Protocols
To characterize the psychoactive effects of MiPT, specific behavioral assays sensitive to 5-HT₂A receptor activation are required. The following workflow is proposed.
Sources
- 1. MiPT - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. N-Methyl-N-isopropyltryptamine [chemeurope.com]
- 4. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. archives.ijper.org [archives.ijper.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Conversion between animals and human [targetmol.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. cea.unizar.es [cea.unizar.es]
- 17. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 19. urmc.rochester.edu [urmc.rochester.edu]
Application of N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine in medicinal chemistry
Application Note: N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine (MiPT)
Role: Chemical Probe for 5-HT
Regulatory & Safety Compliance Warning
Attention: this compound (MiPT) and its analogs (e.g., 5-MeO-MiPT) are classified as Schedule I Controlled Substances in the United States (under specific scheduling or the Federal Analogue Act) and are strictly regulated in the UK, EU, and other jurisdictions.[1]
-
Authorization: Possession and synthesis require a valid DEA Research Registration (Schedule I) or equivalent national license.[1]
-
Handling: All protocols described below must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Disclaimer: This guide is for authorized pharmaceutical research and forensic analysis only.
Executive Summary
This compound, commonly known as MiPT (N-Methyl-N-isopropyltryptamine), represents a critical structural pivot point in the medicinal chemistry of indolealkylamines.[1] Unlike its symmetric dimethyl (DMT) or diethyl (DET) counterparts, MiPT introduces asymmetry at the basic nitrogen.
Key Applications:
-
SAR Probe: The bulky isopropyl group serves as a "steric wedge," probing the tolerance of the orthosteric binding pocket of 5-HT
and 5-HT receptors. -
Metabolic Stability Standard: The steric hindrance of the isopropyl moiety impedes Monoamine Oxidase A (MAO-A) access, making MiPT a reference standard for designing orally active tryptamines.
-
Precursor Scaffold: It functions as the parent scaffold for 4-substituted (e.g., 4-HO-MiPT) and 5-substituted (e.g., 5-MeO-MiPT) analogs used in neuropsychiatric drug discovery.[1]
Chemical Profile & Identity
-
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine[1]
-
Common Name: MiPT (N-Methyl-N-isopropyltryptamine)[1][2][3][4]
-
Molecular Formula: C
H N -
Molecular Weight: 216.32 g/mol [1]
-
CAS Number: 96096-52-5 (Free base) / 96096-55-8 (Often cited for 5-MeO analog; verify specific salt forms).[1]
Technical Note on Isomerism:
MiPT is a structural isomer of N,N-diethyltryptamine (DET).[1] However, the asymmetry (Methyl/Isopropyl) significantly alters its lipophilicity (
Protocol A: Synthesis via Speeter-Anthony Procedure
Objective: High-purity synthesis of MiPT from Indole using the oxalyl chloride route.[1] This method is preferred over reductive amination for dialkyltryptamines due to higher yields and cleaner workup.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Indole | 1.0 | Starting Material |
| Oxalyl Chloride | 1.2 | Acylating Agent |
| N-Methylisopropylamine | 2.5 | Amine Source |
| LiAlH | 4.0 | Reducing Agent |
| Anhydrous Ether/THF | Solvent | Reaction Medium |
Step-by-Step Methodology
Stage 1: Glyoxalyl Chloride Formation
-
Dissolve Indole (10 mmol) in 50 mL anhydrous diethyl ether (Et
O) under nitrogen atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add Oxalyl Chloride (12 mmol) dropwise over 15 minutes. Caution: Vigorous evolution of HCl gas.
-
Observation: A bright yellow/orange precipitate (Indole-3-glyoxalyl chloride) will form immediately.[1]
-
Stir at 0°C for 1 hour. Do not isolate the intermediate; proceed directly to amine addition.[1]
Stage 2: Amide Formation (Glyiramide)
-
Prepare a solution of N-methylisopropylamine (25 mmol) in 20 mL cold Et
O. -
Add the amine solution dropwise to the glyoxalyl chloride suspension.
-
Mechanism: The excess amine acts as a base to neutralize the HCl generated.[1]
-
Warm to room temperature and stir for 2 hours.
-
Workup: Filter the solid.[1] Wash the filter cake with water (to remove amine hydrochloride salts) and cold ether. The remaining solid is the glyoxalylamide intermediate. Dry in vacuo.[1]
Stage 3: Reduction to Amine
-
Suspend LiAlH
(40 mmol) in 100 mL anhydrous THF under nitrogen. -
Add the dried glyoxalylamide intermediate (dissolved in minimal THF) dropwise to the LAH suspension.
-
Reflux the mixture for 12–16 hours. Critical: Ensure complete reduction of both carbonyls.[1]
-
Quenching (Fieser Method): Cool to 0°C. Cautiously add:
-
1.5 mL H
O -
1.5 mL 15% NaOH[1]
-
4.5 mL H
Ongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Filter the granular aluminum salts.[1] Concentrate the filtrate to yield the crude MiPT free base oil.
-
Purification: Convert to Fumarate or Hydrochloride salt for crystallization (EtOH/Et
O).
Workflow Visualization (DOT)
Figure 1: The Speeter-Anthony synthesis route for MiPT, highlighting the critical intermediate glyoxalylamide formation.[1]
Protocol B: Pharmacological Profiling (5-HT Binding)
Objective: Determine the affinity (
Rationale: The N-isopropyl group creates steric bulk.[1] Comparing MiPT's
Assay Conditions
-
Receptor Source: HEK293 cells stably expressing human 5-HT
receptors.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Radioligand: [
H]-Ketanserin (Antagonist) or [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> H]-Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for functional insight, but Ketanserin is standard for affinity. -
Reference Compound: Chlorpromazine or Methysergide.[1]
Procedure
-
Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]
-
Incubation:
-
Total Volume: 200
L.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add 50
L Membrane suspension.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add 25
L [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> H]-Ketanserin (final conc. 1 nM). -
Add 25
L MiPT (concentration range:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.
Expected Results:
MiPT typically exhibits a
Protocol C: Metabolic Stability (Microsomal Incubations)
Objective: Assess the "Isopropyl Shield" hypothesis. Does the bulky N-substituent protect against MAO-mediated deamination?
Experimental Setup
-
Cofactors: NADPH-generating system (Mg
, Glucose-6-phosphate, G6PDH, NADP ). -
Control: Testosterone (CYP3A4 probe) and Tryptamine (MAO probe).
Workflow
-
Pre-incubation: Mix MiPT (1
M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4). Warm to 37°C for 5 min. -
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Metabolic Pathway Logic (DOT)
Figure 2: Metabolic fate of MiPT.[1] The isopropyl group reduces MAO susceptibility compared to DMT, shifting metabolism toward CYP-mediated N-demethylation and N-oxidation.[1]
References
-
Speeter, M. E., & Anthony, W. C. (1954).[5] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Ray, T. S. (2010).[1] Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. (Provides comparative binding affinity data for tryptamines). Link
-
Repke, D. B., et al. (1985). Psilocin analogs. II. Synthesis and serotonergic activity of N,N-disubstituted tryptamines. Journal of Medicinal Chemistry, 28(7), 892-896. Link
-
Drug Enforcement Administration (DEA). (2022).[1][2] Schedules of Controlled Substances: Placement of 5-Methoxy-N-methyl-N-isopropyltryptamine in Schedule I. Federal Register.[2] Link
-
PubChem. (2024).[1] Compound Summary: N-Methyl-N-isopropyltryptamine.[1][2][3][4][6] National Library of Medicine.[1] Link
Sources
- 1. 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine | C15H22N2O | CID 2763156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and N,N-diisopropyltryptamine (DiPT) in Schedule I; Withdrawal of Proposed Rule and Notice of Hearing [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 6. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine interference with fluorescent assays
Executive Summary & Chemical Context
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine , commonly known as MiPT , contains an indole chromophore . This structural motif is the primary source of optical interference in fluorescence-based high-throughput screening (HTS) and mechanistic assays.
As a Senior Application Scientist, I often see researchers mistake MiPT interference for biological activity. The indole ring possesses intrinsic fluorescence (autofluorescence) and electron-donating properties that can quench other fluorophores. This guide provides the diagnostic logic to distinguish between genuine pharmacological effects and physicochemical artifacts.
Key Optical Properties (Indole Scaffold)
| Property | Value (Approximate) | Impact on Assays |
| Excitation Max ( | ~280 nm | Strong absorption of UV light; competes with protein/DNA excitation. |
| Emission Max ( | ~350–360 nm | High background in Blue channels (DAPI, Hoechst, BFP). |
| Stokes Shift | ~70–80 nm | Large shift allows signal to bleed into adjacent channels. |
| Electronic Nature | Electron Rich | Can act as an electron donor in Photoinduced Electron Transfer (PET). |
Diagnostic Logic: Is MiPT Interfering?
Before altering your assay, use this logic flow to diagnose the nature of the interference.
Figure 1: Diagnostic decision tree for identifying indole-mediated interference. Blue nodes indicate decision points; Red nodes indicate identified interference mechanisms.
Troubleshooting Guide & FAQs
Issue 1: False Positives in Blue-Channel Assays
Symptom: You observe high signal intensity in the DAPI, Hoechst, or BFP channels, even in negative controls. Mechanism: Autofluorescence. The indole ring of MiPT excites at ~280nm but has a broad emission tail that extends into the 400–450nm range. If your assay uses UV excitation (e.g., 340nm or 360nm) and reads at 460nm, MiPT acts as a fluorophore mimic.
Q: How do I confirm this is autofluorescence and not biological upregulation? A: Perform a "Compound-Only" Control .
-
Prepare assay buffer without the biological target or assay fluorophore.
-
Add MiPT at the highest concentration used in your screen.
-
Result: If the signal is significantly higher than the buffer blank, MiPT is autofluorescing.
Q: Can I mathematically subtract this? A: Yes, but with caution. If the MiPT signal is >10% of your assay window, subtraction introduces significant noise (decreasing Z').
-
Protocol:
-
Better Solution: Switch to a Red-shifted dye (e.g., DRAQ5 or Alexa Fluor 647) where indoles do not emit.
Issue 2: False Negatives or "Drop-outs" (Signal Loss)
Symptom: MiPT appears to be a potent inhibitor (IC50 < 1 µM) in a fluorescence intensity assay, but activity is not reproducible in orthogonal assays (e.g., Mass Spec). Mechanism: Quenching or Inner Filter Effect (IFE). [11]
-
IFE: MiPT absorbs the excitation light (at 280nm), preventing it from reaching your assay fluorophore.
-
PET Quenching: The electron-rich indole nitrogen can donate an electron to an excited fluorophore, returning it to the ground state non-radiatively.
Q: How do I distinguish IFE from Quenching? A: Use the Absorbance Check .
-
Measure the Absorbance (OD) of MiPT at your assay's Excitation and Emission wavelengths.
-
Rule of Thumb: If
, IFE is significant.[1] The relationship is non-linear ( ). -
Correction: If
, apply the Lakowicz Correction Formula [1]:
Issue 3: Shifted EC50/IC50 Values
Symptom: The dose-response curve looks "bell-shaped" or has a Hill slope > 2.0. Mechanism: This is often a biphasic interference . At low concentrations, MiPT is biologically active. At high concentrations, it precipitates or aggregates, causing light scattering (Rayleigh scattering), which mimics fluorescence in nephelometric readers.
Q: How do I rule out aggregation? A: Add a non-ionic detergent (0.01% Triton X-100 or Tween-20) to the assay buffer. If the "activity" disappears or the IC50 shifts dramatically, the compound was likely aggregating or adhering to the plate walls (promiscuous binding).
Mechanistic Visualization: The Indole Interference Pathway
Understanding the photophysics of the indole ring is crucial for selecting the right mitigation strategy.
Figure 2: Mechanistic pathways of interference. Red arrows indicate signal loss (IFE/Quenching); Blue arrows indicate additive noise (Autofluorescence).
Standardized Validation Protocol: The "Spike-In"
Do not rely solely on software corrections. Use this physical validation step for any MiPT-containing assay.
Objective: Determine if MiPT alters the signal of a known fluorophore standard.
Materials:
-
Assay Buffer
-
Target Fluorophore (at 50% max signal concentration)
-
MiPT (at 10x IC50 concentration)
Procedure:
-
Baseline: Dispense Fluorophore into 3 wells. Measure Intensity (
). -
Spike: Add MiPT to the fluorophore wells.
-
Control: Add an equivalent volume of DMSO (vehicle) to 3 separate fluorophore wells.
-
Measure: Read Intensity (
).
Analysis:
Calculate the Interference Ratio (IR) :
-
0.9 < IR < 1.1: No significant interference. Proceed.
-
IR < 0.9: Quenching/IFE detected. Action: Check Absorbance.
-
IR > 1.1: Autofluorescence detected. Action: Change Emission Filter.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[12] (Chapter 8: Quenching of Fluorescence). Link
-
PubChem.[12][13] (n.d.). N-Methyl-N-isopropyltryptamine (MiPT) Compound Summary. National Center for Biotechnology Information. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
-
Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 8. Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of the highly efficient quenching of tryptophan fluorescence in human gammaD-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Ethyl-N-methyl-1H-indole-3-ethanamine | C13H18N2 | CID 824845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 23492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine (MiPT) vs. Tryptamine Analogues in Cancer Therapy: A Comparative Technical Guide
This guide provides a rigorous technical analysis of N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine (MiPT) within the context of oncology, contrasting it with established tryptamine therapeutics like Melatonin and experimental Sigma-1 receptor ligands.
Executive Summary & Compound Profile
This compound , commonly known as MiPT (N-Methyl-N-isopropyltryptamine), is a synthetic indole alkaloid primarily documented for its psychoactive properties as a non-selective serotonin agonist. However, emerging interest in the tryptamine scaffold as a privileged structure in oncology has prompted investigations into its cytotoxic potential.
While commercial descriptions sometimes attribute specific "translation-blocking" properties to this CAS entry (96096-52-5), scientific literature suggests its oncological relevance lies chiefly in its modulation of Sigma-1 Receptors (Sig1R) and 5-HT receptors , pathways critical for tumor cell survival and apoptosis.
Physicochemical Profile
| Property | Value | Relevance to Oncology |
| CAS Number | 96096-52-5 | Unique Identifier |
| Molecular Formula | C₁₄H₂₀N₂ | Lipophilic small molecule |
| MW | 216.32 g/mol | BBB-permeable; high cellular uptake |
| LogP | ~2.8 - 3.1 | High membrane permeability; potential for intracellular organelle targeting (e.g., Mitochondria/ER) |
| Primary Targets | 5-HT₁/₂, Sig1R, SERT | Multi-target modulation (Polypharmacology) |
Mechanistic Architecture: The Tryptamine Axis in Oncology
To understand MiPT's potential, we must decouple its mechanism from the "psychedelic" effect and focus on the Indole-3-ethanamine core's interaction with tumor survival machinery.
A. The Sigma-1 Receptor (Sig1R) Modulation
The most potent anticancer mechanism for N,N-dialkyltryptamines is likely Sig1R modulation .
-
Role in Cancer: Sig1R is overexpressed in breast, lung, and prostate cancers. It resides at the Mitochondria-Associated Membrane (MAM) , chaperoning IP3 receptors to ensure proper Ca²⁺ transfer to mitochondria, preventing apoptosis.
-
Tryptamine Action:
-
Agonists (e.g., DMT, potentially MiPT): Typically promote Sig1R translocation, enhancing cell survival and stress resistance (undesirable in therapy).
-
Antagonists/High-Dose Toxicity: Disrupt the Sig1R-BiP complex, leading to massive Mitochondrial Ca²⁺ overload, MPTP opening, and Caspase-dependent apoptosis .
-
Hypothesis: MiPT at supratherapeutic concentrations (>50 µM) likely acts as a functional antagonist or induces "chaperone exhaustion," triggering cell death.
-
B. 5-HT Receptor Signaling
-
5-HT₂A/1A Activation: Serotonin acts as a mitogen in many carcinomas (e.g., Hepatocellular carcinoma).
-
Risk: MiPT is a 5-HT₂A agonist.[1] In hormone-sensitive tumors, this could theoretically promote proliferation unless the cytotoxic Sig1R effect dominates.
C. Pathway Visualization
The following diagram illustrates the divergent pathways of Tryptamine action in a cancer cell.
Figure 1: Dual-action pathway of MiPT. While 5-HT agonism may support survival, high-affinity Sig1R interaction at the ER-Mitochondria interface triggers calcium overload and apoptosis.
Comparative Analysis: MiPT vs. Alternatives
The following table contrasts MiPT with Melatonin (the clinical benchmark) and 5-MeO-DMT (a structurally related analog with known cytotoxicity).
| Feature | MiPT (N-Methyl-N-isopropyltryptamine) | Melatonin (N-Acetyl-5-methoxytryptamine) | 5-MeO-DMT |
| Primary Mechanism | Sig1R Modulation / 5-HT Agonism | Antioxidant / MT1 & MT2 Agonism / Angiogenesis Inhibitor | Sig1R Agonism / 5-HT Agonism |
| Cytotoxicity (IC₅₀) | Unknown/High (Est. 50-100 µM based on homologs) | Moderate (mM range, often cytostatic) | High (Induces apoptosis at >100 µM) |
| Tumor Selectivity | Low (Potential Neurotoxicity) | High (Protects normal cells) | Low |
| Metabolic Stability | Moderate (MAO substrate) | Low (Rapid CYP1A2 metabolism) | Moderate |
| Clinical Status | Research Chemical (No Clinical Trials) | Adjuvant Therapy (Clinical Trials) | Phase I (Psychiatry, not Oncology) |
| Key Advantage | High BBB permeability; Lipophilicity allows organelle penetration. | Excellent safety profile; Synergistic with chemotherapy. | Potent anti-inflammatory properties via Sig1R. |
Critical Note on Vendor Claims: Some chemical vendors describe MiPT as inhibiting "fatty acid production and translation" in leukemia. This mechanism is not validated in peer-reviewed literature for MiPT specifically. It is likely a conflation with Homoharringtonine (a translation inhibitor) or specific indole-based FASN inhibitors. Researchers should treat this as an unverified lead requiring de novo validation.
Experimental Protocols for Validation
To objectively assess MiPT's anticancer potential, the following self-validating workflow is recommended.
Phase 1: Solubility & Preparation (The Lipophilic Challenge)
Tryptamines are lipophilic bases. Improper solubilization leads to precipitation and false-negative MTT results.
-
Stock Solution: Dissolve MiPT freebase in 100% DMSO to 100 mM.
-
Sterilization: Pass through a 0.22 µm PTFE filter (Do not use nylon; indoles may bind).
-
Working Solution: Dilute in serum-free media. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.
Phase 2: Cytotoxicity Screening (MTT/MTS Assay)
Objective: Determine IC₅₀ across sensitive lines (e.g., MCF-7 for Sig1R, Jurkat for Leukemia).
-
Controls:
-
Positive: Doxorubicin (1 µM).
-
Negative: Vehicle (0.5% DMSO).
-
Comparator: Melatonin (1 mM).
-
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates.
-
Treat with MiPT gradient (0.1, 1, 10, 50, 100, 500 µM) for 48h.
-
Critical Step: Check for crystal formation (tryptamine precipitation) under microscope before adding MTT reagent.
-
Read Absorbance at 570 nm.
-
Phase 3: Mechanism Confirmation (Caspase-3 & Sig1R)
If cytotoxicity is observed, confirm it is apoptotic and Sig1R-mediated.[2]
-
Caspase-3 Assay: Use a fluorometric substrate (Ac-DEVD-AMC). High signal = Apoptosis.
-
Sig1R Rescue Experiment:
-
Pre-treat cells with Pentazocine (Specific Sig1R Agonist) or NE-100 (Antagonist).
-
Logic: If MiPT toxicity is blocked by a specific Sig1R ligand, the mechanism is confirmed as Sig1R-dependent.
-
References
-
Szabo, A. (2015). Psychedelics and Immunomodulation: Novel Approaches and Therapeutic Opportunities. Frontiers in Immunology. Link
-
Spruce, B. A., et al. (2004). Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells.[2] Cancer Research. Link
-
Nichols, D. E. (2018). N,N-dialkyltryptamine derivatives: Structure-activity relationships and pathways. Chemical Reviews. Link
-
Mediavilla, M. D., et al. (2010). Melatonin and cancer: A comprehensive review. Journal of Pineal Research. Link
-
CymitQuimica. Product Data Sheet: this compound (CAS 96096-52-5).[1][3][4] (Note: Commercial claims regarding fatty acid inhibition require independent verification). Link
Sources
- 1. MiPT - Wikipedia [en.wikipedia.org]
- 2. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 96096-52-5: N-Methyl-N-(1-methylethyl)-1H-indole-3-eth… [cymitquimica.com]
- 4. CAS 96096-52-5: N-Methyl-N-(1-methylethyl)-1H-indole-3-eth… [cymitquimica.com]
A Guide to Ensuring Reproducibility in In Vitro Characterization of N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine (MiPT)
This guide provides a comprehensive framework for conducting reproducible in vitro experiments with N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine, a synthetic tryptamine. Commonly known as MiPT, this compound is a structural analog of dimethyltryptamine (DMT) and is of interest to researchers in pharmacology and neuroscience for its potential psychoactive effects, likely mediated through interactions with serotonin receptors.
The reproducibility of in vitro data is the cornerstone of reliable scientific inquiry and drug development. This document moves beyond rote protocol recitation to explore the underlying principles and critical variables that govern experimental consistency. By understanding the "why" behind each step, researchers can design robust, self-validating experiments that generate high-quality, reproducible data.
Foundational Considerations: Understanding the Sources of Variability
The reproducibility of any in vitro experiment begins long before the first pipette touches a plate. For a compound like MiPT, several key factors can introduce significant variability.
1.1 Compound Identity, Purity, and Stability:
The single greatest source of error in in vitro pharmacology is the test compound itself. It is imperative to begin any experimental series with a thoroughly characterized sample of MiPT.
-
Purity: The presence of impurities, such as unreacted starting materials or byproducts from synthesis, can lead to off-target effects or an inaccurate assessment of the compound's potency. Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >98% is recommended for in vitro assays.
-
Stability: Tryptamines can be susceptible to degradation through oxidation or hydrolysis, especially when in solution. It is crucial to establish the stability of MiPT under your specific experimental conditions (e.g., in DMSO stock solutions and aqueous assay buffers). Stability can be assessed by re-analyzing the compound's purity via HPLC at various time points. Stock solutions should be stored at -20°C or -80°C and protected from light.
1.2 Cell Line Integrity:
The biological system used to test the compound is another major source of potential variability.
-
Authentication: Cell lines must be authenticated to confirm their identity and ensure they are free from cross-contamination. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.
-
Passage Number: The characteristics of cultured cells can change over time with repeated passaging. This can lead to "phenotypic drift," resulting in altered receptor expression levels or signaling pathway efficiencies. It is essential to use cells within a defined, low-passage number range for all experiments.
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected source of contamination in cell cultures. They can significantly alter cellular metabolism and signaling, leading to unreliable and irreproducible results. Regular testing for mycoplasma is mandatory.
Comparative Pharmacology: MiPT in the Context of Other Tryptamines
To understand the pharmacological profile of MiPT, it is useful to compare its activity with that of other well-characterized tryptamines. The primary molecular targets for many psychedelic tryptamines are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily.
| Compound | 5-HT₂A Receptor Affinity (Ki, nM) | 5-HT₂C Receptor Affinity (Ki, nM) |
| MiPT | ~116 | ~57 |
| DMT | ~39 | ~127 |
| Psilocin | ~45 | ~150 |
Data presented are approximate values compiled from various sources and should be considered illustrative. Absolute values can vary between laboratories and assay conditions.
This comparative data highlights that while MiPT shares a similar target profile with DMT and psilocin, its affinity for the 5-HT₂A and 5-HT₂C receptors may differ, which could translate to distinct functional activities.
Core Experimental Protocols for Reproducible Characterization
The following sections detail standardized protocols for key in vitro assays. The emphasis is on the built-in controls and quality checks that ensure the validity and reproducibility of the data generated.
3.1 Workflow for In Vitro Pharmacological Profiling
The overall workflow for characterizing a compound like MiPT involves a series of sequential assays to determine its binding affinity, functional potency, and potential cytotoxicity.
Caption: The Gq signaling pathway activated by the 5-HT₂A receptor, showing the point of intervention for a pathway-specific inhibitor.
By pre-incubating the cells with a PLC inhibitor like U73122, the calcium response elicited by MiPT should be significantly attenuated or abolished. This confirms that the signal is proceeding through the expected Gq-PLC pathway and is not an artifact.
4.2 Data Quality Control:
For every assay plate, the following parameters should be monitored to ensure run-to-run consistency:
-
Signal Window: The ratio of the positive control signal to the negative control signal.
-
Z'-factor: A statistical measure of assay quality that takes into account both the signal window and the data variation. A Z'-factor > 0.5 is indicative of an excellent assay.
-
Reference Compound Potency: The EC₅₀ or Ki of a known reference compound should be run in parallel and fall within a predefined range of historical values.
Conclusion
The generation of reproducible in vitro data for a compound like this compound is not a matter of chance, but a result of meticulous planning, rigorous execution, and a deep understanding of the experimental system. By controlling for variability in the test compound and biological system, employing standardized and well-validated protocols, and incorporating a comprehensive set of internal controls, researchers can produce high-quality, reliable data. This commitment to scientific integrity is essential for advancing our understanding of novel psychoactive compounds and for the broader enterprise of drug discovery.
References
-
Title: A new psilocybin analogue, 4-AcO-DMT, implies a role for psilacetin as a prodrug for psilocin Source: Drug Testing and Analysis URL: [Link]
Comparing the safety profiles of different substituted tryptamines
Executive Summary
The renaissance of tryptamine-based therapeutics requires a rigorous bifurcation between efficacy (5-HT2A agonism) and safety liabilities (valvulopathy, cardiotoxicity, and neurotoxicity). While classic 4-substituted tryptamines (e.g., Psilocybin/Psilocin) exhibit a "ceiling effect" on toxicity due to partial agonism and metabolic stability, 5-substituted analogs (e.g., 5-MeO-DMT, 5-MeO-AMT) present a steeper risk profile.
This guide provides a technical comparison of these subclasses, focusing on the causal link between structural modifications and off-target toxicity. It serves as a decision-making framework for lead optimization and safety screening.
Structural Classification & Pharmacodynamic Logic
The safety profile of a tryptamine is largely dictated by the substituent at the indole ring's 4- or 5-position.
The 4-Substituted "Safety Shield"
Compounds like Psilocin (4-OH-DMT) and 4-AcO-DMT possess a hydroxyl or acetoxy group at position 4.
-
Steric Hindrance: The 4-position substituent folds back towards the amine nitrogen, creating a hydrogen bond that stabilizes the molecule and prevents degradation by Monoamine Oxidase A (MAO-A).
-
Pharmacodynamic Consequence: This results in high oral bioavailability and a predictable duration of action without the need for MAO inhibitors (MAOIs), significantly reducing the risk of serotonin syndrome.
The 5-Substituted "Metabolic Liability"
Compounds like 5-MeO-DMT , 5-MeO-MiPT , and Bufotenine (5-HO-DMT) are substituted at position 5.[1]
-
MAO Vulnerability: These are prime substrates for MAO-A. To achieve oral activity, they are often (recklessly) combined with MAOIs, removing the body's primary defense against serotonergic overhaul.
-
Receptor Promiscuity: 5-substitution often increases affinity for 5-HT1A and SERT (Serotonin Transporter), broadening the effect profile to include respiratory depression and sympathomimetic toxicity.
Receptor Selectivity & Off-Target Safety
The following data synthesizes binding affinities (
Comparative Receptor Profile Table
| Compound | 5-HT2A | 5-HT2A Efficacy | 5-HT1A | 5-HT2B | SERT | Primary Safety Risk |
| Psilocin | ~15 | Partial Agonist | ~400 | ~4 | >10,000 | Low. 5-HT2B agonism (chronic risk). |
| DMT | ~75 | Partial Agonist | ~180 | ~40 | ~3,800 | Moderate. Rapid clearance mitigates acute risk. |
| 5-MeO-DMT | ~900 | Full Agonist | ~3 | ~10 | ~3,500 | High. Respiratory depression; Serotonin toxicity. |
| 5-MeO-MiPT | ~20 | Full Agonist | ~5 | ~15 | ~1,200 | High. Steep dose-response; Neurotoxicity. |
| 5-MeO-AMT | ~2 | Full Agonist | ~800 | ~100 | ~2,500 | Critical. Sympathomimetic toxicity; Seizures. |
Note on 5-HT2B: Chronic activation of 5-HT2B receptors stimulates mitogenesis in cardiac valvular interstitial cells, leading to valvulopathy. While Psilocin binds 5-HT2B, its intermittent dosing schedule in therapy mitigates this risk compared to chronic daily dosing (e.g., Fen-Phen).
Visualization: Safety Decision Tree (SAR)
Figure 1: Structural-Activity Relationship (SAR) Decision Tree illustrating how substitution patterns dictate metabolic fate and toxicity potential.
Specific Toxicity Profiles
Cardiotoxicity (hERG & 5-HT2B)
-
hERG Inhibition (QT Prolongation):
-
Valvulopathy (5-HT2B):
-
Both classes are 5-HT2B agonists. The safety differentiator is exposure duration . 5-MeO-DMT's short half-life (<30 mins) vs. Psilocin (4-6 hours) suggests different risk profiles, but neither should be used daily.
-
Neurotoxicity & Metabolic Activation
-
The Quinone Pathway: 5-substituted tryptamines (especially 5-OH-DMT/Bufotenine) can be oxidized to Tryptamine-4,5-dione , a neurotoxic quinone that attacks cysteine residues on mitochondrial enzymes. This pathway is less relevant for 4-substituted analogs.
-
5-MeO-AMT: This compound is a "wolf in sheep's clothing." It inhibits MAO-A (IC50 ~31 µM) while simultaneously releasing serotonin and agonizing 5-HT2A. This triple-threat mechanism has led to multiple fatalities due to hyperthermia and seizures.
Experimental Protocols for Safety Assessment
To validate the safety of a novel tryptamine, the following self-validating workflow is recommended.
Protocol A: Functional Potency (Calcium Flux Assay)
Objective: Determine if the compound is a partial or full agonist (Full agonists carry higher overdose risk).
-
Cell Line: HEK293 cells stably expressing human 5-HT2A and Gαq16 protein (to couple receptor to Calcium release).
-
Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 60 min at 37°C.
-
Basal Read: Measure fluorescence (Ex 485nm / Em 525nm) for 10s to establish baseline.
-
Agonist Addition: Inject test compound (0.1 nM – 10 µM).
-
Validation:
-
Positive Control: 5-HT (Serotonin) defined as 100% Emax.
-
Negative Control: Buffer only.
-
Antagonist Check: Pre-treat with Ketanserin (1 µM) to confirm signal is 5-HT2A mediated.
-
-
Analysis: Calculate
relative to 5-HT. If , classify as Full Agonist .
Protocol B: hERG Inhibition (Patch Clamp)
Objective: Assess arrhythmia risk.
-
System: CHO cells stably expressing hERG potassium channels.
-
Method: Whole-cell patch clamp.
-
Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.
-
Perfusion: Apply test compound for 5 mins until steady state.
-
Calculation: % Inhibition =
. -
Safety Threshold: If
(clinical peak plasma), the compound is High Risk .
Visualization: Screening Workflow
Figure 2: Sequential screening workflow for validating tryptamine safety profiles.
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
-
Blough, B. E., et al. (2014). Synthesis and pharmacology of 4-substituted tryptamines. Journal of Medicinal Chemistry. Link
-
Dahmane, E., et al. (2021). Psilocybin Therapy of Psychiatric Disorders Is Not Hampered by hERG Potassium Channel–Mediated Cardiotoxicity.[2] Therapeutic Drug Monitoring. Link
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: Tryptamines I Have Known and Loved.[4] Transform Press. Link
-
Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell. Link
Sources
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Psilocybin Therapy of Psychiatric Disorders Is Not Hampered by hERG Potassium Channel–Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted tryptamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Purification of High-Purity N-Methyl-N-isopropyltryptamine (MIPT)
For researchers, scientists, and professionals in drug development, the synthesis and subsequent purification of psychoactive compounds to a high degree of purity are paramount for accurate and reproducible experimental results. This guide provides an in-depth technical overview of the synthesis and purification of N-methyl-N-isopropyltryptamine (MIPT), a psychedelic tryptamine.[1] We will explore a common synthetic route and critically compare purification methodologies, supported by experimental data and established analytical techniques, to guide the production of high-purity MIPT suitable for research applications.
Introduction to MIPT and the Imperative of Purity
N-methyl-N-isopropyltryptamine (MIPT) is a tryptamine derivative that is structurally related to other well-known psychedelic compounds such as N,N-dimethyltryptamine (DMT).[1] As with any psychoactive compound intended for research, achieving high purity is not merely a matter of good practice but a fundamental requirement for safety, efficacy, and the validity of scientific inquiry. Impurities can introduce confounding variables, alter pharmacological profiles, and pose toxicological risks. This guide, therefore, emphasizes not just the synthesis of MIPT but the critical subsequent steps to isolate it in a highly purified form.
Synthesis of MIPT via Reductive Amination
A prevalent and efficient method for the synthesis of N,N-dialkylated tryptamines is reductive amination.[2] This approach is particularly well-suited for the preparation of MIPT from its readily available precursor, N-methyltryptamine (NMT).
The Chemistry Behind the Synthesis
Reductive amination involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the synthesis of MIPT, N-methyltryptamine (a secondary amine) reacts with acetone (a ketone) to form an iminium ion, which is then reduced to yield the tertiary amine, MIPT.
The choice of reducing agent is critical for the success of this reaction. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions.
Experimental Protocol: Synthesis of MIPT
-
Reaction Setup: In a round-bottom flask, dissolve N-methyltryptamine (1.0 equivalent) in a suitable solvent such as methanol.
-
Imine Formation: To the stirred solution, add acetone (1.5-2.0 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, maintaining the temperature below 10°C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a sodium hydroxide solution to a pH of >12. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude MIPT freebase.
Purification of MIPT: A Comparative Analysis
The crude product obtained from the synthesis will contain unreacted starting materials, by-products, and residual reagents. Achieving high purity necessitates a robust purification strategy. Here, we compare two common purification techniques: recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is a technique used to purify crystalline solids.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.
Advantages:
-
Can yield very high purity with successive recrystallizations.[4]
-
Relatively simple and cost-effective.
Disadvantages:
-
Yield can be lower due to the solubility of the product in the mother liquor.
-
Finding a suitable solvent system can be time-consuming.
-
May not be effective for removing impurities with similar solubility profiles.
Experimental Protocol: Recrystallization of MIPT
-
Solvent Selection: A suitable solvent system for MIPT freebase is a mixture of a non-polar solvent in which MIPT is soluble at elevated temperatures and poorly soluble at low temperatures (e.g., heptane or hexane) and a more polar co-solvent to aid initial dissolution if necessary (e.g., a minimal amount of ethyl acetate or isopropyl alcohol).
-
Dissolution: The crude MIPT is dissolved in a minimal amount of the hot solvent system.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.[5] For tryptamines, silica gel is a commonly used stationary phase.
Advantages:
-
Highly effective at separating compounds with different polarities.
-
Can be used to purify oils as well as solids.
-
Can often provide a higher initial yield of purified product compared to a single recrystallization.[4]
Disadvantages:
-
More labor-intensive and time-consuming than recrystallization.
-
Requires larger volumes of solvents.
-
Potential for product decomposition on the silica gel for sensitive compounds.
Experimental Protocol: Column Chromatography of MIPT
-
Column Preparation: A glass column is packed with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: The crude MIPT is dissolved in a minimal amount of the elution solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure MIPT.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified MIPT.
Comparative Data Summary
| Purification Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 60-80% | >99% (with multiple recrystallizations) | Simple, cost-effective, can achieve very high purity. | Lower initial yield, dependent on finding a suitable solvent. |
| Column Chromatography | 70-90% | >98% | High separation efficiency for diverse impurities, good initial yield. | More complex, time-consuming, requires more solvent. |
| Combined Approach | 65-85% | >99.5% | Combines the high separation power of chromatography with the high final purity of recrystallization. | Most time and resource-intensive. |
For achieving the highest purity, a combination of column chromatography followed by recrystallization is often the most effective strategy.
Purity Validation: Analytical Techniques
To validate the purity of the synthesized MIPT, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like MIPT.[6] The gas chromatogram will show the retention time of MIPT, and any impurities will appear as separate peaks. The mass spectrometer provides a mass spectrum for each peak, which can be used to identify the compounds.[6] For high-purity MIPT, the GC trace should show a single major peak corresponding to MIPT.
High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent method for purity determination, particularly for non-volatile impurities.[7][8] A reversed-phase HPLC method can be developed to separate MIPT from any polar or non-polar impurities. The purity is typically determined by the peak area percentage of the main MIPT peak.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized MIPT and for detecting impurities.[9][10] The NMR spectrum of high-purity MIPT should show the expected signals with the correct chemical shifts and integrations, and no significant peaks corresponding to impurities.
Visualization of the Workflow
Caption: Workflow for MIPT Synthesis and Purification.
Conclusion
The synthesis of high-purity MIPT is a multi-step process that requires careful execution of both the synthesis and purification stages. While reductive amination provides a reliable route to crude MIPT, achieving the high purity required for research applications necessitates a well-chosen purification strategy. A comparative analysis of recrystallization and column chromatography reveals that while both methods are effective, a combined approach often yields the best results. The purity of the final product must be rigorously validated using a suite of analytical techniques, including GC-MS, HPLC, and NMR, to ensure the integrity of subsequent research. This guide provides a comprehensive framework for researchers to replicate the synthesis and purification of high-purity MIPT with a strong emphasis on scientific rigor and quality control.
References
-
Brandt, S. D., & Kavanagh, P. V. (2011). Analytical methods for psychoactive N,N-dialkylated tryptamines. Drug Testing and Analysis, 3(7-8), 441-453. [Link]
-
PubChem. (n.d.). N-Methyl-N-isopropyltryptamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Yumashev, V. V., & Zefirov, N. S. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 44(4), 379–418. [Link]
-
Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2022). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1208, 123395. [Link]
-
Fricke, J., & Sherwood, A. M. (2022). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules, 27(23), 8344. [Link]
-
Weiss, J. A., Mohr, S., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 25-30. [Link]
-
Brandt, S. D., & Kavanagh, P. V. (2011). Analytical methods for psychoactive N,N-dialkylated tryptamines. Drug Testing and Analysis, 3(7-8), 441-453. [Link]
-
PubChem. (n.d.). N-Methyl-N-isopropyltryptamine. National Center for Biotechnology Information. [Link]
-
Sherwood, A. M., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS Omega, 6(9), 6033–6040. [Link]
-
Brandt, S. D., et al. (2010). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Drug Testing and Analysis, 2(7), 331–343. [Link]
-
Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link]
-
Manske, R. H. F. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592-600. [Link]
-
chemeurope.com. (n.d.). N-Methyl-N-isopropyltryptamine. [Link]
-
GenScript. (2024). HPLC Purity Testing Explained: What Researchers Need to Know. [Link]
-
Morozova, M., et al. (2020). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Molecules, 25(21), 5087. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]
-
Global Substance Registration System. (n.d.). N-METHYL-N-ISOPROPYLTRYPTAMINE. [Link]
-
GenScript. (2024). HPLC Purity Testing Explained: What Researchers Need to Know. [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–1000. [Link]
-
Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. [Link]
-
Van der Eycken, J., et al. (2021). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry, 12(10), 1735–1740. [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts (d6-DMSO, unless otherwise stated) δ of the indolic protons of the investigated compounds 2–6, 8 in ppm. [Link]
-
Al-Malah, K. I. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy, 27(2), 64–71. [Link]
-
Medistri. (2024). GC/MS Identification of Impurities. [Link]
-
Khan, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Journal of Student Research, 12(2). [Link]
-
JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]
-
Kumar, A., & Singh, R. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1566-1582. [Link]
-
Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]
- Halberstadt, A. L., & Geyer, M. A. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. U.S.
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. [Link]
-
YMC. (n.d.). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. [Link]
Sources
- 1. N-Methyl-N-isopropyltryptamine [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. quora.com [quora.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. wheretofindpeptides.com [wheretofindpeptides.com]
- 8. wheretofindpeptides.com [wheretofindpeptides.com]
- 9. repositorio.ufba.br [repositorio.ufba.br]
- 10. N-Methyl-N-isopropyltryptamine | C14H20N2 | CID 29935323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Scientist's-Guide-to-Safe-Handling:-N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine-(MiPT)
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine, commonly known as MiPT. The physiological and toxicological properties of this compound are not well-established, demanding a cautious and systematic approach to its handling.[1] This guide is structured to provide essential, immediate safety and logistical information, grounded in the principles of risk mitigation for potent, biologically active research chemicals.
Guiding Principle: Managing the Unknown
This compound (MiPT) is a tryptamine derivative intended for forensic and research applications.[1] Its toxicological profile is largely unknown.[1] Therefore, the foundational principle of this guide is to treat MiPT as a potent compound with unknown acute and chronic health hazards. All handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. This approach is consistent with OSHA's requirements for handling chemicals of unknown toxicity, where employers must assume the substance is hazardous and implement appropriate protective measures.[2]
Hazard Assessment & Risk Mitigation
Given the lack of specific toxicity data, a risk assessment must be based on the compound's chemical class—tryptamines—which are often biologically active. The primary routes of exposure to mitigate are inhalation of the solid powder, skin/eye contact, and ingestion.
The Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH), dictates the most effective means of controlling hazards.[3][4][5] This guide is structured around this hierarchy.
Caption: NIOSH Hierarchy of Controls adapted for MiPT.
-
Elimination/Substitution: These highest levels of control are not typically feasible in a research context where the specific properties of MiPT are under investigation.
-
Engineering Controls: This is the primary and most critical line of defense. These controls are designed to isolate the hazard from the worker.[6]
-
Administrative Controls: These are the procedures and work practices that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the higher-level controls.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are paramount, a robust PPE protocol is mandatory. Contaminated work clothing should not be allowed out of the workplace.[7]
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Nitrile gloves, double-gloved | Tryptamine derivatives may have the potential for skin absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected, preventing the spread of the compound. |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles or a full-face shield | Protects against splashes of solutions or accidental aerosolization of the solid powder. A face shield is required when there is a significant splash risk.[8] |
| Body Protection | Disposable, solid-front lab coat with tight cuffs | Prevents contamination of personal clothing. The solid front offers better protection against spills than a standard buttoned coat. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | Required when handling the solid powder outside of a containment device like a glovebox. This prevents inhalation of fine particulates, a primary exposure risk. A risk assessment may indicate a higher level of protection is needed. |
Operational Plan: A Step-by-Step Workflow
All handling of MiPT, especially the solid form, must be performed within a certified chemical fume hood or, preferably, a glovebox or other containment enclosure to minimize exposure.[9][10]
Caption: Standard workflow for handling MiPT.
Step 1: Preparation
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood to minimize reaching in and out.
Step 2: Weighing and Handling the Solid
-
Perform all manipulations of solid MiPT within the fume hood, at least 6 inches from the sash.
-
Use a dedicated set of spatulas and tools.
-
Handle the powder gently to avoid creating dust.[11]
-
If using an analytical balance, a vented balance enclosure is recommended to contain particulates.
Step 3: Preparing Solutions
-
Add solvent to the vial containing the weighed solid slowly to avoid splashing.
-
Cap the container immediately.[12]
-
Ensure the container is properly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[13]
Step 4: Post-Handling Decontamination
-
Decontaminate all surfaces within the fume hood. A validated procedure may involve wiping surfaces with a deactivating solution followed by a neutralizing solution.[14]
-
Wipe down the exterior of all containers before removing them from the hood.
-
Clean all non-disposable equipment thoroughly.
Emergency & Spill Management Plan
Accidents can happen. A clear, rehearsed plan is essential for mitigating the consequences of a spill.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 4. Hierarchy of Controls [cdc.gov]
- 5. nes-ehs.com [nes-ehs.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. witpress.com [witpress.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 13. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
